molecular formula C8H6BF5 B14254379 Dimethyl(pentafluorophenyl)borane CAS No. 363596-54-7

Dimethyl(pentafluorophenyl)borane

Cat. No.: B14254379
CAS No.: 363596-54-7
M. Wt: 207.94 g/mol
InChI Key: VRSNJAGLQCSOSU-UHFFFAOYSA-N
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Description

Dimethyl(pentafluorophenyl)borane is a chemical compound that belongs to the class of organoboranes. It is characterized by the presence of a boron atom bonded to a pentafluorophenyl group and two methyl groups. This compound is known for its strong Lewis acid properties, making it a valuable reagent in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(pentafluorophenyl)borane can be synthesized through several methods. One common approach involves the reaction of pentafluorophenylboronic acid with dimethylborane. The reaction typically occurs in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure conditions. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques are employed to remove any impurities. The final product is then packaged and stored under inert conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(pentafluorophenyl)borane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrosilanes, alkoxysilanes, and various organic solvents. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the compound can produce reduced organic molecules, while in hydride transfer reactions, it can form siloxane polymers .

Mechanism of Action

The mechanism of action of dimethyl(pentafluorophenyl)borane is primarily based on its strong Lewis acid properties. The compound can accept electron pairs from Lewis bases, facilitating various chemical transformations. In hydride transfer reactions, for example, the borane activates the hydrosilane, enabling the transfer of a hydride ion to the substrate . This mechanism is crucial for the formation of siloxane bonds and other key reactions in organic synthesis .

Properties

CAS No.

363596-54-7

Molecular Formula

C8H6BF5

Molecular Weight

207.94 g/mol

IUPAC Name

dimethyl-(2,3,4,5,6-pentafluorophenyl)borane

InChI

InChI=1S/C8H6BF5/c1-9(2)3-4(10)6(12)8(14)7(13)5(3)11/h1-2H3

InChI Key

VRSNJAGLQCSOSU-UHFFFAOYSA-N

Canonical SMILES

B(C)(C)C1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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